![molecular formula C20H23N5O4 B2765817 methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 845629-26-7](/img/structure/B2765817.png)

methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

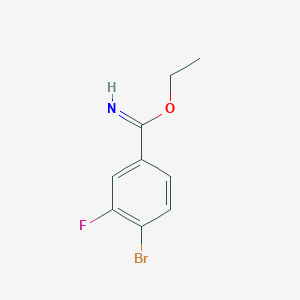

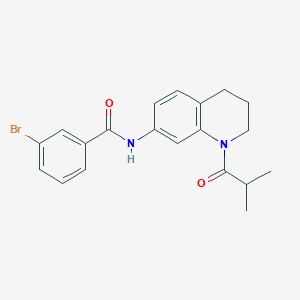

Methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.

BenchChem offers high-quality methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Indole Derivatives in Cancer Therapy : Indole derivatives, including those structurally related to “AKOS001297473,” have shown promise in cancer research. Their antiproliferative, apoptosis-inducing, and antiangiogenic properties make them attractive candidates for drug development. Researchers explore their potential as inhibitors of specific cancer pathways or as adjuncts to existing therapies .

- Indole-Based Compounds as Antimicrobials : Indole derivatives exhibit antimicrobial activity against various pathogens. They can target bacterial enzymes, disrupt biofilm formation, and inhibit bacterial growth. Investigating the effects of “AKOS001297473” on microbial strains could provide insights into its potential as an antimicrobial agent .

- Indole Alkaloids and Neuroprotection : Some indole alkaloids, similar in structure to “AKOS001297473,” have demonstrated neuroprotective effects. These compounds may modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. Research into their impact on neurodegenerative diseases is ongoing .

- Indole-Based Vasodilators : Certain indole derivatives possess vasodilatory properties. By relaxing blood vessels, they improve blood flow and potentially benefit cardiovascular health. Investigating whether “AKOS001297473” exhibits similar effects could be valuable .

- Indole Compounds in Immune Regulation : Indole derivatives may modulate immune responses. They can affect cytokine production, immune cell function, and inflammation. Exploring the immunomodulatory potential of “AKOS001297473” could contribute to understanding its broader effects .

- Indole Derivatives and Glucose Homeostasis : Some indole compounds influence glucose metabolism. They may act as insulin sensitizers or affect pancreatic function. Investigating whether “AKOS001297473” impacts glucose regulation could be relevant to metabolic disorders .

- Indole Alkaloids as Antioxidants : Indole derivatives often exhibit antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage is of interest. Assessing the antioxidant potential of “AKOS001297473” could provide valuable insights .

- Novel Synthesis Routes for Indole Derivatives : Given the importance of indole-based compounds, researchers continually explore innovative synthetic methods. Investigating novel routes to synthesize “AKOS001297473” or its analogs could contribute to drug discovery .

Cancer Research and Treatment

Microbial Infections and Antimicrobial Activity

Neurological Disorders and Neuroprotection

Cardiovascular Health and Vasodilation

Anti-Inflammatory and Immunomodulatory Effects

Metabolic Disorders and Glucose Regulation

Antioxidant Properties and Oxidative Stress

Drug Discovery and Synthetic Methods

properties

IUPAC Name |

methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-12-8-13(2)10-14(9-12)23-6-5-7-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-4/h8-10H,5-7,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCHJCHKBSOCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765739.png)

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)

![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)

![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)

![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765755.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2765757.png)